

m-PEG8-CH₂COOH Linker: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *m*-PEG8-CH₂COOH

Cat. No.: B609303

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An in-depth overview of the structure, properties, and applications of the **m-PEG8-CH₂COOH** linker in bioconjugation and pharmaceutical research.

Introduction

The **m-PEG8-CH₂COOH** linker, chemically known as 2,5,8,11,14,17,20,23-octaoxahexacosan-26-oic acid, is a monodisperse polyethylene glycol (dPEG®) derivative that serves as a critical component in modern bioconjugation. Its defined structure, which includes a methoxy-terminated eight-unit polyethylene glycol chain and a terminal carboxylic acid functional group, offers a unique combination of hydrophilicity, precise length, and chemical versatility. This technical guide provides a comprehensive examination of the **m-PEG8-CH₂COOH** linker, detailing its physicochemical characteristics, applications in drug development, and relevant experimental procedures.

Physicochemical Properties

The discrete nature of the **m-PEG8-CH₂COOH** linker ensures batch-to-batch consistency and the production of homogeneous bioconjugates. The key quantitative properties of this linker are summarized in the table below for easy reference.

Property	Value
Chemical Formula	C19H38O11
Molecular Weight	442.50 g/mol
Exact Mass	442.2414 g/mol
CAS Number	102013-72-9
Spacer Arm Length	~29.8 Å[1][2][3]
Appearance	Colorless to light yellow liquid[4]
Solubility	Soluble in DMSO, DMF, DCM, and Water[1]
Storage Conditions	-20°C for long-term storage[4]

Key Applications in Drug Development

The **m-PEG8-CH₂COOH** linker is a valuable tool in the synthesis of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5][6] The incorporation of the PEG8 spacer has been shown to:

- **Enhance Solubility:** The hydrophilic nature of the polyethylene glycol chain improves the solubility of hydrophobic drug payloads, which can prevent aggregation.[2]
- **Improve Stability:** The linker can contribute to the overall stability of the bioconjugate.
- **Reduce Immunogenicity:** The PEG chain can create a "stealth" effect, masking the bioconjugate from the immune system.[2]
- **Provide Optimal Spacing:** The defined length of the linker ensures adequate separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of each component.[2]

Experimental Protocols

Protein Conjugation via EDC/NHS Chemistry

This protocol details a common method for the covalent attachment of the **m-PEG8-CH₂COOH** linker to primary amines, such as the lysine residues on a protein, using carbodiimide chemistry.

Materials:

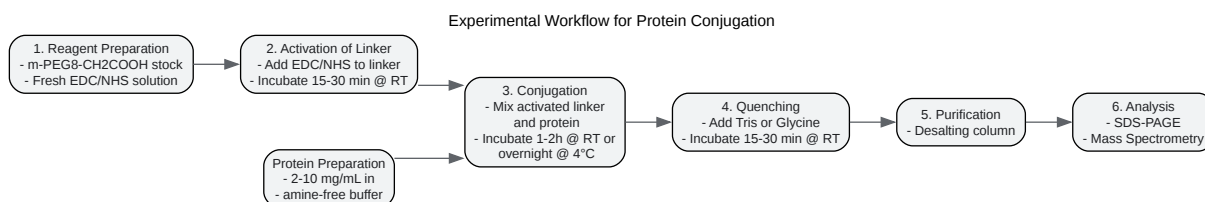
- **m-PEG8-CH₂COOH**
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting column

Procedure:

- Reagent Preparation:
 - Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.
 - Prepare a stock solution of **m-PEG8-CH₂COOH** in anhydrous DMSO or DMF.
 - Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
- Activation of **m-PEG8-CH₂COOH**:
 - In a reaction tube, combine a 5- to 20-fold molar excess of **m-PEG8-CH₂COOH** with the Activation Buffer.

- To this mixture, add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the **m-PEG8-CH₂COOH**.
- Incubate the reaction for 15-30 minutes at room temperature to facilitate the formation of the NHS ester.[\[7\]](#)
- Conjugation to the Protein:
 - The protein of interest should be at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS at pH 7.4.
 - Add the freshly activated **m-PEG8-CH₂COOH** solution to the protein solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[\[7\]](#)
- Quenching the Reaction:
 - To terminate the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.
 - Incubate for an additional 15-30 minutes at room temperature.[\[7\]](#)
- Purification of the Conjugate:
 - The final conjugate can be purified from unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Experimental Workflow Diagram



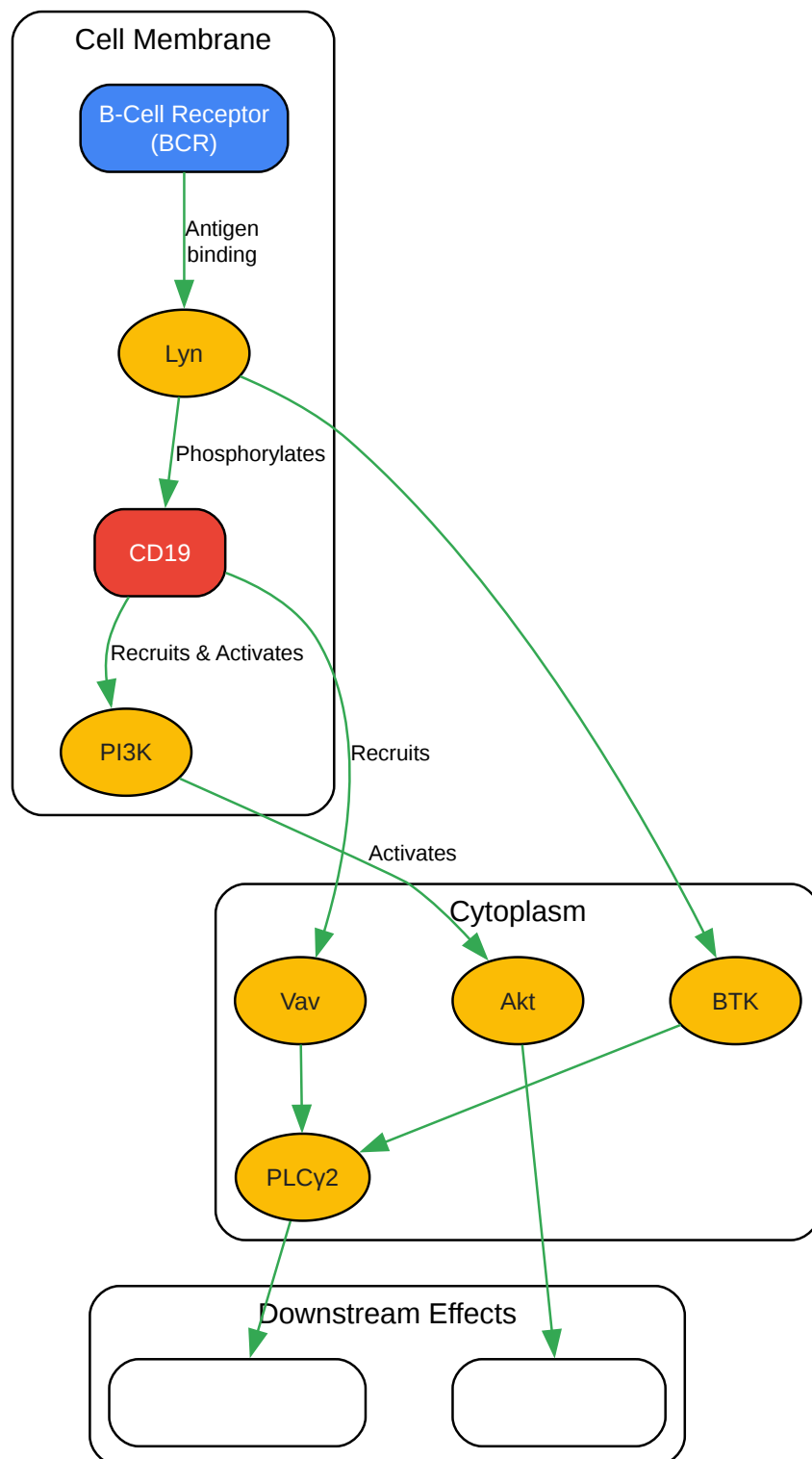
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Caption: A typical experimental workflow for the conjugation of **m-PEG8-CH₂COOH** to a protein.

Visualization of a Relevant Signaling Pathway: CD19-Targeted ADC

The **m-PEG8-CH₂COOH** is often a component of more elaborate linker systems in ADCs. A notable example is the ADC Zynlonta®, which incorporates a PEG8-based linker.[4][8] Zynlonta® targets the CD19 protein, which is highly expressed on the surface of B-cells, and is approved for the treatment of certain B-cell lymphomas.[8][9] Upon binding to CD19, the ADC is internalized, and the cytotoxic payload is released, ultimately leading to apoptosis of the cancer cell.[1][10] The signaling cascade initiated by CD19 is intricately linked with that of the B-cell receptor (BCR).

Simplified CD19 Signaling Pathway



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